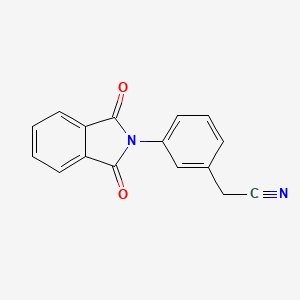

2-(3-(1,3-Dioxoisoindolin-2-yl)phenyl)acetonitrile

描述

2-(3-(1,3-Dioxoisoindolin-2-yl)phenyl)acetonitrile is an organic compound characterized by the presence of an isoindoline-1,3-dione moiety attached to a phenyl ring, which is further connected to an acetonitrile group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(1,3-Dioxoisoindolin-2-yl)phenyl)acetonitrile typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This reaction is often carried out under reflux conditions in a suitable solvent such as isopropanol and water, using a catalyst like SiO2-tpy-Nb to achieve moderate to excellent yields .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

2-(3-(1,3-Dioxoisoindolin-2-yl)phenyl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

科学研究应用

Chemistry

- Building Block in Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows chemists to create diverse derivatives.

| Reaction Type | Major Products | Common Reagents |

|---|---|---|

| Oxidation | Carboxylic acids, ketones | Potassium permanganate |

| Reduction | Amines | Lithium aluminum hydride |

| Substitution | Diverse functional groups | Electrophiles/nucleophiles |

Biology

- Anticancer Potential : Derivatives of this compound have shown promising anticancer activity. For instance, studies have demonstrated its ability to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival.

- Antioxidant Activity : The compound exhibits antioxidant properties that may contribute to its therapeutic potential in combating oxidative stress-related diseases.

Medicine

- Therapeutic Agent Development : Research indicates that 2-(3-(1,3-Dioxoisoindolin-2-yl)phenyl)acetonitrile could be developed into therapeutic agents targeting specific molecular pathways involved in cancer and other diseases.

HepG2 Cell Line Study

A study involving HepG2 cells demonstrated that treatment with this compound significantly reduced cell viability through apoptosis induction mechanisms. The activation of caspases was noted as a key factor in mediating cell death.

MCF-7 Cell Line Evaluation

Another investigation reported enhanced cytotoxicity of derivatives against MCF-7 cells compared to standard treatments like Erlotinib. This suggests potential applications in breast cancer therapy.

作用机制

The mechanism of action of 2-(3-(1,3-Dioxoisoindolin-2-yl)phenyl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR) by binding to its active site, thereby blocking the signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and induce apoptosis.

相似化合物的比较

Similar Compounds

1-(1,3-Dioxoisoindolin-2-yl)-3-aryl urea analogs: These compounds share the isoindoline-1,3-dione moiety and have shown similar biological activities.

N-isoindoline-1,3-diones: These heterocycles have diverse applications in pharmaceuticals and materials science.

Uniqueness

2-(3-(1,3-Dioxoisoindolin-2-yl)phenyl)acetonitrile is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of the isoindoline-1,3-dione moiety with a phenylacetonitrile group allows for versatile chemical modifications and potential therapeutic applications.

生物活性

2-(3-(1,3-Dioxoisoindolin-2-yl)phenyl)acetonitrile is a compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is characterized by an isoindoline-1,3-dione moiety linked to a phenyl ring and an acetonitrile group. This structural configuration contributes to its distinct reactivity and biological properties. The synthesis typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, resulting in the formation of the isoindoline scaffold.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Inhibition of EGFR : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival pathways. By binding to the active site of EGFR, it effectively blocks downstream signaling that contributes to tumor growth.

- Antioxidant Activity : Derivatives of this compound exhibit significant antioxidant properties, which can mitigate oxidative stress in cells, potentially preventing cellular damage and contributing to its anticancer effects .

Biological Activity and Therapeutic Applications

Research indicates that this compound and its derivatives possess various biological activities:

- Anticancer Potential : Several studies have demonstrated the efficacy of this compound in inhibiting cancer cell lines. For instance, it has shown promising results against HepG2 liver cancer cells, indicating its potential as a therapeutic agent in oncology .

- Pharmacological Screening : In vitro assays have revealed that compounds similar to this compound exhibit significant inhibitory effects on cancer cell proliferation. For example, certain derivatives have been tested for their ability to induce apoptosis in breast cancer cell lines such as MCF-7 .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other isoindoline derivatives:

| Compound Type | Biological Activity | Notes |

|---|---|---|

| 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl urea analogs | Anticancer properties | Similar mechanism involving EGFR inhibition |

| N-isoindoline-1,3-diones | Diverse applications in pharmaceuticals | Notable for their reactivity and potential therapeutic uses |

Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

- HepG2 Cell Line Study : A study demonstrated that this compound significantly reduced cell viability in HepG2 cells through apoptosis induction mechanisms involving caspase activation .

- MCF-7 Cell Line Evaluation : Another investigation reported that derivatives showed enhanced cytotoxicity against MCF-7 cells compared to standard treatments like Erlotinib, suggesting a potential role in breast cancer therapy .

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(3-(1,3-Dioxoisoindolin-2-yl)phenyl)acetonitrile, and what key intermediates are involved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution starting from 2-(bromomethyl)isoindoline-1,3-dione. The bromine atom is displaced by a nitrile-bearing phenyl group under basic conditions, yielding the target compound. Key intermediates include the bromomethyl precursor, which is critical for introducing the dioxoisoindolinyl moiety . For analogous systems, electrophilic attack on 3-oxo-propionitriles followed by cyclization under basic conditions has also been reported, though reaction yields depend on solvent polarity and temperature optimization .

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. For this compound, crystallographic data reveal two independent molecules in the asymmetric unit, with dihedral angles between the acetonitrile group and the isoindole-dione ring ranging from 69.0° to 77.0°. These angles indicate steric hindrance and electronic effects influencing molecular conformation . Complementary techniques like NMR (¹H/¹³C) and IR spectroscopy validate functional groups, while mass spectrometry confirms molecular weight.

Advanced Research Questions

Q. How do computational methods like Density Functional Theory (DFT) enhance understanding of the compound’s electronic properties and reactivity?

- Methodological Answer : DFT studies can model the compound’s frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic/electrophilic attack. For structurally similar acetonitrile derivatives, DFT has been used to calculate charge distribution, dipole moments, and bond dissociation energies, which correlate with experimental reactivity in cyclization or substitution reactions . Comparative analysis of experimental vs. computational dihedral angles (e.g., crystallography vs. DFT) can identify steric or electronic discrepancies requiring further investigation .

Q. What experimental strategies address contradictions between synthetic yields and theoretical predictions for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from unaccounted solvent effects or transition-state stabilization. For example, if DFT predicts high reactivity at a specific site but synthetic yields are low, solvent polarity or byproduct formation (e.g., hydrolysis of the nitrile group) may need optimization. Systematic variation of reaction conditions (temperature, solvent, catalyst) combined with in situ monitoring (e.g., LC-MS) can resolve such contradictions .

Q. How can the environmental fate and ecotoxicological impact of this compound be assessed in multidisciplinary research?

- Methodological Answer : Follow methodologies from environmental chemistry frameworks like Project INCHEMBIOL, which include:

- Physical-chemical profiling : Measure logP (lipophilicity), solubility, and photodegradation rates to model environmental persistence.

- Biotic/abiotic transformations : Use LC-HRMS to identify degradation products in simulated environmental matrices (e.g., soil, water).

- Toxicity assays : Conduct cell-based (e.g., cytotoxicity in human/animal cell lines) and ecotoxicological tests (e.g., Daphnia magna mortality assays) .

Q. Methodological Guidance for Data Interpretation

Q. How should researchers analyze crystallographic data when multiple conformers are present in the asymmetric unit?

- Answer : When two independent molecules exhibit differing dihedral angles (e.g., 69.0° vs. 77.0°), perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonding, π-π stacking). Pair this with DFT-based conformational energy scans to determine if the observed conformers represent energy minima or kinetic trapping during crystallization .

Q. What analytical workflows are recommended for validating synthetic purity and byproduct identification?

- Answer : Combine chromatographic (HPLC/GC) and spectroscopic methods:

属性

IUPAC Name |

2-[3-(1,3-dioxoisoindol-2-yl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O2/c17-9-8-11-4-3-5-12(10-11)18-15(19)13-6-1-2-7-14(13)16(18)20/h1-7,10H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMAXEIWLQXXLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。